N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a complex organic compound featuring a hydroquinoline scaffold and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the hydroquinoline core. The hydroquinoline scaffold can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced hydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives have been studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It can be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Uniqueness: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-11-5-6-16-13-18(9-10-19(16)22)21-20(23)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCYGZSCQIFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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